molecular formula C18H20N2O5S B10961047 methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B10961047
M. Wt: 376.4 g/mol
InChI Key: QLNJDRROIXPOJR-UHFFFAOYSA-N
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Description

Methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen. This particular compound features a thiazine ring fused with a pyrimidine ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

The synthesis of methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps and specific reaction conditions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of imidazolidine-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of a base can yield similar thiazine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

Methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiazine derivatives have shown potential as antibacterial, antifungal, and anticancer agents . The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development. Additionally, its unique electronic properties make it useful in materials science for developing new electronic and photonic devices .

Mechanism of Action

The mechanism of action of methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, thiazine derivatives have been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as imidazo[2,1-b][1,3]thiazines and benzothiazines . These compounds share a similar core structure but differ in their substituents and functional groups. The unique combination of the thiazine and pyrimidine rings in the compound provides distinct electronic and steric properties, making it stand out among its peers. This uniqueness can lead to different biological activities and applications, highlighting the importance of studying and understanding this compound in detail.

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C18H20N2O5S/c1-10-15(17(22)25-4)16(20-14(21)7-8-26-18(20)19-10)12-9-11(23-2)5-6-13(12)24-3/h5-6,9,16H,7-8H2,1-4H3

InChI Key

QLNJDRROIXPOJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)OC)OC)C(=O)OC

Origin of Product

United States

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